1-Carbazol-9-yl-3-methylamino-propan-2-ol
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Overview
Description
1-Carbazol-9-yl-3-methylamino-propan-2-ol is a chemical compound with the molecular formula C16H18N2O and a molecular weight of 254.33 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-Carbazol-9-yl-3-methylamino-propan-2-ol consists of a carbazole group attached to a propan-2-ol group via a methylamino linker . The carbazole group is a tricyclic compound that consists of two benzene rings fused on either side of a pyrrole ring .Scientific Research Applications
Proteomics Research
“1-Carbazol-9-yl-3-methylamino-propan-2-ol” is used as a specialty product in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization.
Diabetes Treatment
Carbazole derivatives, such as “1-Carbazol-9-yl-3-methylamino-propan-2-ol”, have been studied for their potential in fighting diabetes . They have demonstrated the ability to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .
Resistive Memory Devices
The carbazole heterocycle, a functional charge carrier transporting unit, facilitates resistive switching when attached to a saturated polymethacryalamide backbone by a flexible alkyl chain . This property makes “1-Carbazol-9-yl-3-methylamino-propan-2-ol” a potential candidate for use in rewritable resistive memory devices .
Photosensitizers in Organic Synthesis
Carbazole derivatives are used as photosensitizers in visible-light-promoted organic synthesis . As a novel organic photosensitizer, “1-Carbazol-9-yl-3-methylamino-propan-2-ol” could potentially show excellent catalytic performance in visible-light-induced radical reactions .
Schiff Base Preparation
Carbazole derivatives can be used in the preparation of Schiff bases . Schiff bases are compounds containing azomethine functional groups, which are usually prepared by condensation of primary amines with aldehyde or ketone carbonyl compounds .
Metal Complexing Agents
Due to the lone pair electrons on nitrogen, Schiff bases are considered good metal complexing agents . “1-Carbazol-9-yl-3-methylamino-propan-2-ol”, being a carbazole derivative, could potentially be used as a complexing agent suitable for transition metal coordination .
Safety and Hazards
properties
IUPAC Name |
1-carbazol-9-yl-3-(methylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-17-10-12(19)11-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2-9,12,17,19H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBQWSNLDFTYOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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